3,4,4'-Tribromodiphenyl ether

Vue d'ensemble

Description

3,4,4’-Tribromodiphenyl ether: is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₇Br₃O and a molecular weight of 406.895 g/mol . PBDEs are a class of brominated flame retardants widely used in various commercial products such as textiles, plastics, furniture, and electronic components . These compounds are known for their persistence in the environment and potential health hazards, including neurotoxicity, thyrotoxicity, and carcinogenicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 3,4,4’-Tribromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,4’-Tribromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to less brominated diphenyl ethers.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

Oxidation: Hydroxylated derivatives of 3,4,4’-Tribromodiphenyl ether.

Reduction: Less brominated diphenyl ethers.

Substitution: Diphenyl ethers with different halogen or functional group substitutions.

Applications De Recherche Scientifique

Industrial Applications

BDE-51 is primarily utilized in various industries for its flame-retardant properties. Its applications include:

- Electronics : BDE-51 is incorporated into circuit boards and other electronic components to reduce flammability and meet safety standards.

- Textiles : It is used in upholstery and clothing to enhance fire resistance.

- Plastics : BDE-51 is added to plastics used in consumer products, automotive parts, and building materials to prevent ignition.

Environmental Persistence and Bioaccumulation

BDE-51 has been identified as a persistent organic pollutant (POP), which raises significant environmental concerns:

- Persistence : Studies indicate that BDE-51 resists degradation in the environment, leading to its accumulation in soil and aquatic systems .

- Bioaccumulation : Research has shown that BDE-51 can bioaccumulate in wildlife, particularly in species such as the Eurasian otter (Lutra lutra) . The compound's presence has been linked to adverse effects on wildlife health, including endocrine disruption and reduced immune function .

Health Implications

The health risks associated with BDE-51 are a growing concern:

- Toxicity : BDE-51 exhibits toxicological effects that may lead to developmental neurotoxicity and endocrine disruption in both humans and animals . Studies have demonstrated correlations between PBDE exposure and various health issues, including reproductive toxicity and neurodevelopmental deficits .

- Regulatory Actions : Due to its hazardous nature, many countries have implemented regulations limiting the use of PBDEs, including BDE-51. The European Union has classified certain PBDEs as substances of very high concern (SVHC) under REACH legislation .

Analytical Methods for Detection

To assess the environmental impact and human exposure to BDE-51, several analytical methods have been developed:

Case Study 1: Environmental Impact Assessment

A study conducted on soil samples from urban areas revealed significant concentrations of BDE-51, indicating widespread contamination due to industrial activities. The findings prompted local authorities to implement stricter regulations on waste disposal practices related to electronic waste .

Case Study 2: Wildlife Exposure

Research on Eurasian otters showed elevated levels of BDE-51 in liver tissues. The study correlated these levels with reduced antibody production, suggesting immunotoxic effects that could threaten population viability .

Mécanisme D'action

The mechanism of action of 3,4,4’-Tribromodiphenyl ether involves its interaction with biological molecules and pathways. It can bind to hormone receptors, disrupting normal hormonal signaling and leading to endocrine disruption. The compound can also induce oxidative stress, leading to cellular damage and potential carcinogenic effects . Additionally, it can interfere with the biogenesis and function of small extracellular vesicles, modulating immune responses .

Comparaison Avec Des Composés Similaires

- 2,2’,4,4’-Tetrabromodiphenyl ether (PBDE-47)

- 2,2’,4,4’,6-Pentabromodiphenyl ether (PBDE-100)

- 2,3’,4,4’-Tetrabromodiphenyl ether

Comparison: 3,4,4’-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it may have different environmental persistence and toxicity profiles . For instance, PBDE-47 and PBDE-100 are also known for their endocrine-disrupting properties but may differ in their specific molecular targets and pathways .

Activité Biologique

3,4,4'-Tribromodiphenyl ether (CAS No. 147217-81-0) is a member of the polybrominated diphenyl ethers (PBDEs), a class of compounds widely used as flame retardants. Understanding its biological activity is crucial due to its environmental persistence and potential health impacts. This article reviews the biological effects, receptor interactions, toxicological profiles, and ecological implications of this compound based on diverse research findings.

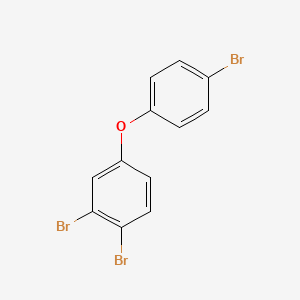

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of two phenyl rings connected by an ether bond with three bromine atoms substituted on the aromatic rings. This configuration influences its biological interactions and toxicity.

Biological Activity

Receptor Interactions

The biological activity of PBDEs, including this compound, primarily involves interactions with various nuclear receptors. Research indicates that PBDEs can act as agonists or antagonists for receptors such as:

- Aryl Hydrocarbon Receptor (AhR) : Some studies suggest that PBDEs may exhibit weak AhR activity due to their non-planar conformation which affects binding affinity .

- Constitutive Androstane Receptor (CAR) : Similar to other PBDEs, this compound may influence CAR activity, which plays a role in xenobiotic metabolism .

- Estrogen Receptors : There is evidence that certain PBDEs can mimic estrogen and disrupt endocrine functions .

Toxicological Profiles

The toxicological assessment of this compound reveals several concerning effects:

- Neurodevelopmental Toxicity : Animal studies have shown that exposure to PBDEs can lead to neurodevelopmental deficits. For instance, reduced antibody production was observed in mink exposed to PBDE mixtures .

- Endocrine Disruption : The compound's ability to interact with hormone receptors raises concerns about its potential to disrupt endocrine functions in wildlife and humans .

- Oxidative Stress : Elevated levels of oxidative stress biomarkers have been associated with PBDE exposure in human populations .

Case Studies

- Mink Exposure Study : A study on ranch mink demonstrated that dietary exposure to PBDE mixtures resulted in reduced immune responses. This highlights the potential for ecological impacts on species reliant on these environments .

- Human Biomonitoring : Research involving serum samples from human subjects found correlations between PBDE levels and biomarkers of oxidative stress and inflammation. This suggests that even low-level exposure may have significant health implications .

Ecological Impact

The persistence and bioaccumulation potential of this compound necessitate careful ecological risk assessments. Studies indicate that it can accumulate in aquatic organisms and terrestrial wildlife, leading to biomagnification through food webs.

| Parameter | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 147217-81-0 |

| Environmental Half-life | Long (persistent) |

| Bioaccumulation Factor | High |

| Toxicity Level | Moderate to High |

Propriétés

IUPAC Name |

1,2-dibromo-4-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALAYFVVZFORPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879864 | |

| Record name | BDE-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-81-0 | |

| Record name | PBDE 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',4-Tribromodiphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,4'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWF76X9B8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.